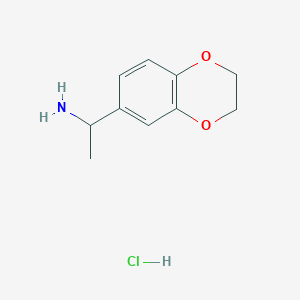

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine hydrochloride

Description

Propriétés

IUPAC Name |

1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-7(11)8-2-3-9-10(6-8)13-5-4-12-9;/h2-3,6-7H,4-5,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSVIXBOCIIALFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)OCCO2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10656395 | |

| Record name | 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10656395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092797-55-1 | |

| Record name | 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10656395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

The synthesis of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine hydrochloride typically involves the reaction of 1,4-benzodioxane-6-amine with ethanamine under specific conditions. One common method includes the use of benzenesulfonyl chloride in the presence of aqueous sodium carbonate (Na2CO3) at a controlled pH . The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Analyse Des Réactions Chimiques

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.

Common reagents and conditions used in these reactions include aqueous sodium carbonate, benzenesulfonyl chloride, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used .

Applications De Recherche Scientifique

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine hydrochloride has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

Mécanisme D'action

The mechanism of action of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparaison Avec Des Composés Similaires

Chemical Identity :

- IUPAC Name : 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanamine hydrochloride .

- CAS No.: 1092797-55-1 .

- Molecular Formula: C₁₀H₁₄ClNO₂.

- Molecular Weight : 215.68 g/mol .

- Structure : Comprises a 2,3-dihydro-1,4-benzodioxin ring substituted with an ethylamine group at position 6, forming a hydrochloride salt .

Physicochemical Properties :

- Appearance : Powder or liquid (depending on supplier specifications) .

- Storage : Room temperature .

- Hazards : Classified with warning signals (H302, H315, H319, H335) for oral toxicity, skin/eye irritation, and respiratory irritation .

Structural Analogues with Benzodioxin Moieties

Table 1: Key Structural and Functional Differences

Key Observations:

- Halogen Substitution : Chlorine in the 6-position () increases molecular weight and alters electronic properties, possibly enhancing binding to aromatic receptors.

- Functional Group Variation : The ketone group in 3,4-EDMC () confers stimulant properties, unlike the amine in the primary compound, which is more suited for nucleophilic reactions .

Pharmacological Analogues with Antihepatotoxic Activity

Reference Compound: Silymarin (a flavonoid with a benzodioxin-like structure) exhibits antihepatotoxic effects via antioxidant mechanisms .

Table 2: Antihepatotoxic Activity Comparison

Insight: The benzodioxin ring is critical for binding to liver enzymes or free radicals. The ethylamine group in the primary compound may enhance solubility but requires functionalization (e.g., hydroxylation) to mimic flavonoid activity .

Table 3: Commercial Availability and Purity

Activité Biologique

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine hydrochloride (CAS No. 1092797-55-1) is a chemical compound with the molecular formula C10H14ClNO2. It has garnered attention in scientific research for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H14ClNO2

- Molecular Weight : 179.22 g/mol

- IUPAC Name : 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanamine; hydrochloride

- CAS Number : 1092797-55-1

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites. This modulation can lead to various biological effects, including anti-inflammatory and cytotoxic activities .

- Cytotoxicity : Studies have indicated that this compound exhibits cytotoxic effects against cancer cell lines such as HeLa cells. The lowest observed IC50 value was reported at 10.46 ± 0.82 μM/mL for related compounds in the same chemical family .

Antibacterial and Antifungal Properties

Research has highlighted the antibacterial and antifungal properties of this compound. It has been evaluated in various assays that demonstrate its efficacy against a range of microbial pathogens .

Cytotoxic Effects

The compound's cytotoxicity has been explored in vitro, showing significant activity against cancer cell lines. The selectivity index for normal human cells (MRC-5) was notably higher compared to standard chemotherapeutics like cisplatin .

Case Studies

Several studies have been conducted to evaluate the biological activity of similar compounds within the benzodioxin family:

- Study on Quinoxalinones : In a comparative study involving quinoxalinones and benzodioxins, compounds structurally related to this compound showed promising results in inhibiting cancer cell proliferation and inducing apoptosis .

- Inhibition of α-glucosidase : Compounds related to this class have demonstrated significant inhibition of α-glucosidase enzymes, which are critical in glucose metabolism and diabetes management .

Data Table: Biological Activity Overview

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.